molecular formula C20H18O8 B052966 Cleomiscosin A CAS No. 76948-72-6

Cleomiscosin A

货号: B052966
CAS 编号: 76948-72-6
分子量: 386.4 g/mol
InChI 键: OCBGWPJNUZMLCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cleomiscosin A (CMA) is a coumarinolignan, a hybrid natural product combining coumarin and lignan structural motifs. It is widely distributed in plants such as Cleome viscosa, Acer okamotoanum, Mallotus apelta, and Annona squamosa . Its molecular formula is C₂₀H₁₈O₈ (MW: 386.35 g/mol), featuring a coumarin core linked to a lignan moiety via a dioxane bridge . CMA exhibits diverse biological activities, including:

  • Antioxidant properties: Moderately scavenges DPPH radicals (C₅₀ = 403.23 µg/mL) but is less potent than Trolox (C₅₀ = 7.53 µg/mL) .
  • Anti-inflammatory effects: Inhibits TNF-α secretion in macrophages and prevents LDL oxidation (IC₅₀ = 13.4 µM against Cu²⁺-induced oxidation) .

Its stereochemistry (trans-configuration at H-7′ and H-8′) and spectral data (¹H/¹³C NMR, EIMS) are well-documented .

准备方法

Botanical Source and Raw Material Preparation

Plant Material Selection and Pretreatment

Cleome vircosa L., commonly known as "smelly arrow dish," serves as the primary source of Cleomiscosin A. The plant’s aerial parts are harvested, dried, and mechanically pulverized to a particle size of 20–80 mesh (0.18–0.85 mm) . This granulometric range optimizes surface area for subsequent extraction while minimizing energy consumption during grinding. Post-pulverization, the material undergoes moisture content standardization to ≤8% to prevent degradation of thermolabile compounds.

Supercritical Fluid Extraction (SFE) Optimization

Supercritical CO₂ Extraction Parameters

Supercritical CO₂ extraction (SFE) is favored for its efficiency and environmental sustainability compared to conventional solvent-based methods. The process operates under the following optimized conditions :

ParameterRangeOptimal Value
Temperature30–60°C45°C
Pressure15–30 MPa20 MPa
CO₂ Flow Rate1–4 mL/min/g raw material2 mL/min/g
Methanol Entrainer Flow0.3–0.5 mL/min/g0.3 mL/min/g
Extraction Time1–4 hours2 hours

Methanol acts as a polar entrainer, enhancing the solubility of this compound in the non-polar CO₂ matrix. The extraction yield under these conditions reaches 2.1–2.4% (w/w), with a coumarin recovery efficiency of 89–93% .

Mechanistic Insights into SFE Efficiency

The solubility of this compound in supercritical CO₂ follows the Chrastil equation:

lnS=klnρ+ΔHRT+C\ln S = k \ln \rho + \frac{\Delta H}{RT} + C

where SS is solubility, ρ\rho is CO₂ density, ΔH\Delta H is enthalpy of solvation, and kk and CC are compound-specific constants . Elevated pressure (20 MPa) increases CO₂ density, thereby improving solvation power, while temperatures above 45°C risk thermal degradation of labile glycosidic bonds.

Purification and Isolation Strategies

Aluminum Oxide Resin Chromatography

The crude extract is adsorbed onto neutral aluminum oxide resin (120–200 mesh) at a 1:1–2:1 (w/w) resin-to-extract ratio . Sequential elution with petroleum ether removes non-polar contaminants (e.g., lipids and chlorophylls), followed by ethyl acetate to isolate this compound. This step achieves 65–70% purity, reducing polar impurities by 85% .

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC, a liquid-liquid partition technique, resolves remaining impurities using a quaternary solvent system :

Solvent System (v/v)RatioStationary PhaseMobile Phase
n-Hexane/Ethyl Acetate/Methanol/Water1:3:2:2Upper phaseLower phase
2:3:4:2Upper phaseLower phase
4:8:7:5Upper phaseLower phase

Operational parameters include a flow rate of 2–3 mL/min, column rotation speed of 800–850 rpm, and sample loading of 50–100 mg per run. HSCCC elevates purity to 97.8–98.3%, as validated by HPLC .

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis employs a C18 column (4.6 × 250 mm, 5 μm) with UV detection at 254 nm. The mobile phase (methanol:water, 65:35 v/v) elutes this compound at 12.3 ± 0.2 minutes. Calibration curves (R2=0.9992R^2 = 0.9992) confirm linearity across 0.1–100 μg/mL, with a limit of detection (LOD) of 0.05 μg/mL .

Structural Elucidation via NMR and MS

  • ¹H NMR (300 MHz, DMSO-d6d_6) : δ 6.27 (d, J=3.6J = 3.6 Hz, 1H), 5.70 (t, J=9J = 9 Hz, 1H), 3.93 (s, 3H, OCH₃) .

  • ¹³C NMR (75 MHz, DMSO-d6d_6) : δ 169.81 (C=O), 150.66 (Ar-C), 55.78 (OCH₃) .

  • HRMS (ESI+) : m/z 387.1052 [M+H]⁺ (calc. 387.1055 for C20H19O8\text{C}_{20}\text{H}_{19}\text{O}_8) .

Comparative Analysis of Methodologies

Solvent Consumption and Environmental Impact

Conventional silica gel chromatography requires 8–10 L of ethyl acetate per gram of this compound, whereas SFE-HSCCC reduces solvent use by 74% . The carbon footprint of SFE is 1.2 kg CO₂-equivalent per gram, compared to 3.8 kg for Soxhlet extraction .

Yield and Purity Trade-offs

While maceration in ethanol yields 1.8% this compound at 92% purity, SFE-HSCCC achieves 2.3% yield at 98.3% purity, underscoring its superiority for industrial-scale production .

化学反应分析

Anti-Inflammatory Activity of Cleomiscosin A Derivatives

In vitro studies have been conducted to assess the anti-inflammatory activity of synthesized this compound derivatives . Some derivatives have shown potent anti-inflammatory effects in macrophage cell culture bioassays .

Antioxidant Activity and Radical Scavenging

Cleomiscosins, including this compound (CMA), exhibit antioxidant properties, with studies focusing on their structure-activity relationship .

  • Cleomiscosins are weak antioxidants in apolar environments, but display good antioxidant capacity in polar environments .
  • Computational studies suggest that the presence of a methoxy group on the aromatic ring of the phenylpropanoid unit in Cleomiscosin C (CMC) increases the reaction rate compared to this compound (CMA) .
  • In gas phase studies, the O14–H location is a primary factor determining the radical scavenging activity of cleomiscosins .

Table 1: Computed thermodynamic data (BDE, IE, PA, in kcal mol-1) of CM and DG° of the primary mechanisms of the CM + HOOc reactions in the gas phase

PositionsMechanismsFHT (kcal/mol)PT (kcal/mol)SET (kcal/mol)
BDE DG°PA DG°IE DG°
CMA–O14–H88.5 3.3340.6 187.8182.4 159.6
CMA–C18–H90.2 4.9363.1 211.4
CMA–O19–H105.8 20.4354.2 203.4
CMB–O14–H88.3 2.9343.5 187.8179.1 156.5
CMB–C17–H90.1 4.7363.1 211.4
CMB–O19–H105.7 20.2354.2 203.4
CMC–O14–H86.7 -1.5343.5 187.8179.1 156.5
CMC–C18–H88.4 0.1363.1 211.4
CMC–O19–H105.7 20.2354.2 203.4

BDE = Bond Dissociation Enthalpy, PA = Proton Affinity, IE = Ionization Energy

Table 2: Kinetic parameters of CM + HOOc reactions in the gas phase

FHT = Formal Hydrogen Transfer

Biological Activities

This compound and its derivatives exhibit diverse biological activities .

  • Anti-inflammatory Effects: this compound methyl ether derivatives possess anti-inflammatory activity .
  • Antitumor Properties: this compound and brusatol have been identified as antitumor agents with antileukemic properties .
  • Hepatoprotective Effects: A mixture of this compound, B, and C shows protective effects against CCl4-induced hepatotoxicity in small animals .
  • Inhibition of TNF-α Secretion: this compound is active against TNF-α secretion in mouse peritoneal macrophages .
  • Antioxidant activity: this compound has antioxidant activity and may prevent LDL oxidation .

Coumarinolignans and Plant Response to Iron Deficiency

Coumarinolignans, including cleomiscosins, are involved in plant responses to iron (Fe) deficiency . Under Fe-deficient conditions, plants increase the production and secretion of phenolics, including coumarins .

科学研究应用

Cleomiscosin A has a wide range of scientific research applications, including:

相似化合物的比较

Structural Isomers: Cleomiscosin B, C, and D

CMA belongs to a family of positional isomers differing in methoxy and hydroxyl group placements. Key distinctions include:

Property Cleomiscosin A Cleomiscosin B Cleomiscosin C Cleomiscosin D
Substituents 7′-OH, 8′-OCH₃ 7′-OCH₃, 8′-OH Additional methoxy group Variant in lignan substitution
¹³C NMR (C-7′/C-8′) δ 62.1 (C-7′), δ 71.8 (C-8′) δ 62.4 (C-7′), δ 71.6 (C-8′) δ 63.0 (C-7′), δ 70.5 (C-8′) δ 62.7 (C-7′), δ 71.9 (C-8′)
Melting Point 198–200°C 185–187°C 210–212°C 192–194°C
Biological Activity Moderate antioxidant Similar to CMA but lower IE* Higher BDEand PA* Uncharacterized

IE: Ionization energy; BDE: Bond dissociation enthalpy; PA: Proton affinity .

  • Cleomiscosin B (CMB) : A positional isomer of CMA with swapped hydroxyl and methoxy groups. Computational studies suggest lower ionization energy (IE) than CMA, enhancing electron-donating capacity .
  • Cleomiscosin C (CMC): Features an additional methoxy group, increasing thermodynamic stability (BDE = 78.2 kcal/mol vs.
  • Cleomiscosin D (CMD): Identified in Zanthoxylum avicennae, its structure remains less characterized but shares a coumarinolignan backbone .

Functional Derivatives

4′-O-Cinnamoyl this compound

A cinnamoyl ester derivative of CMA isolated from Terminalia tropophylla.

Diacetylated Cleomiscosins

Semi-synthetic derivatives (e.g., CMA diacetate) exhibit improved anti-butyrylcholinesterase activity compared to CMA, highlighting the role of acetylation in enhancing bioactivity .

Comparison with Non-Cleomiscosin Analogs

Compound Structure Key Differences Bioactivity
Cosmosiine Flavonoid Lacks lignan moiety Superior GPCR/kinase inhibition
Pelargonidin-3-O-glucoside Anthocyanin Glycosylated anthocyanin core Lower SASA* (protein interaction)
Aquillochin Coumarinolignoid Additional hydroxyl groups Hepatoprotective effects

*SASA: Solvent-accessible surface area. CMA has higher SASA (1,200 Ų) than pelargonidin-3-O-glucoside (900 Ų), indicating stronger protein binding .

Research Implications

  • Drug Design : CMA’s stability in molecular dynamics simulations (RMSD <2.0 Å over 20 ns) makes it a robust scaffold for antiviral and anticancer agents .
  • Structure-Activity Relationship (SAR) : Methoxy groups enhance antioxidant capacity, while acetylation improves enzyme inhibition .
  • Limitations : CMA’s moderate potency in radical scavenging necessitates structural optimization for therapeutic applications .

Tables Table 1: Thermodynamic Parameters of Cleomiscosins in Pentyl Ethanoate

Parameter CMA CMB CMC
BDE (kcal/mol) 76.5 76.3 78.2
PA (kcal/mol) 306.4 305.9 308.1
IE (eV) 8.7 8.4 8.9

Table 2: Anticancer Activity of CMA and Syringaresinol

Compound 6PGD Inhibition (IC₅₀) A549 Cell Viability (24 h)
This compound 12.3 µM 48% at 50 µM
Syringaresinol 9.8 µM 52% at 50 µM

生物活性

Cleomiscosin A (CMA) is a natural coumarinolignoid derived from the seeds of Cleome viscosa. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as coumarinolignoids, characterized by their unique chemical structure that includes a coumarin moiety. The molecular formula for this compound is C₁₈H₁₈O₇, and its structure can be represented as follows:

Cleomiscosin A C18H18O7\text{this compound }\quad \text{C}_{18}\text{H}_{18}\text{O}_{7}

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In silico studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) modeling have identified key mechanisms through which CMA interacts with inflammatory pathways. Notably, it has been shown to bind effectively to proteins such as COX-2, iNOS, and TLR-4, which are crucial in the inflammatory response.

Table 1: Binding Affinity of this compound with Inflammatory Proteins

ProteinBinding Energy (kcal/mol)
COX-2-92.45
iNOS-94.99
TLR-4-81.99

Studies indicated that CMA's anti-inflammatory activity is comparable to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

2. Antioxidant Activity

This compound also exhibits antioxidant properties. Recent studies assessed its radical scavenging activity using thermodynamic and kinetic calculations. Although CMA showed weak antioxidant activity in apolar environments, it demonstrated significant potential in aqueous physiological conditions.

Table 2: Antioxidant Activity of this compound

CompoundReaction Rate (M⁻¹ s⁻¹)
This compound4.03×1074.03\times 10^{7}
Trolox10210310^{2}-10^{3}
Ascorbic AcidComparable

The structure-activity relationship analysis revealed that the substituents on the aromatic ring significantly influence the antioxidant capacity of CMA .

3. Cytotoxicity Against Cancer Cell Lines

This compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have indicated that CMA can induce apoptosis in cancer cells through multiple pathways, including the modulation of pro-apoptotic and anti-apoptotic factors.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

These findings suggest that this compound could serve as a potential lead compound for developing new anticancer therapeutics .

Case Studies

A series of case studies have been conducted to further explore the biological activities of this compound:

  • Study on Anti-Inflammatory Mechanisms : This study utilized Swiss albino mice to evaluate the in vivo anti-inflammatory effects of CMA. Results indicated a significant reduction in inflammation markers, corroborating earlier in silico findings .
  • Antioxidant Efficacy Assessment : In vitro experiments demonstrated that CMA effectively scavenged free radicals in biological systems, supporting its potential use as an antioxidant agent .
  • Cytotoxicity Profiling : Various cancer cell lines were treated with different concentrations of CMA, revealing dose-dependent cytotoxic effects and highlighting its potential role in cancer therapy .

常见问题

Basic Research Questions

Q. What are the primary natural sources of Cleomiscosin A, and what methodologies are used for its isolation?

this compound is primarily isolated from Acer okamotoanum (leaves and twigs) and Brucea mollis (stems) using ethanol extraction followed by chromatographic techniques such as column chromatography and preparative HPLC . Key steps include solvent partitioning (e.g., ethyl acetate for polarity-based separation) and structural validation via NMR and mass spectrometry. Researchers should optimize solvent systems (e.g., chloroform-methanol gradients) to improve yield and purity .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for confirmation?

Structural elucidation relies on a combination of:

  • 1D/2D NMR (e.g., COSY, HMBC) to confirm the coumarin-lignan scaffold and glycosidic linkages.
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₂₀H₁₈O₈; m/z 386.356) .
  • X-ray crystallography (if crystalline forms are obtainable) for absolute stereochemistry determination.

Q. What in vitro assays are used to evaluate this compound’s bioactivity, particularly its anti-inflammatory properties?

Standard assays include:

  • TNF-α inhibition : Measurement of cytokine secretion in LPS-stimulated murine peritoneal macrophages using ELISA .
  • LDL oxidation prevention : Monitoring apoB-100 oxidation via spectrophotometry under Cu²⁺ or HOCl-induced oxidative stress (IC₅₀ values: 13.4 µM and 8.1 µM, respectively) .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., A549 lung cancer cells) with apoptosis confirmed via flow cytometry .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations clarify this compound’s interaction with SARS-CoV-2 Mpro or 6-phosphogluconate dehydrogenase (6PGD)?

  • Target binding : MD simulations (e.g., 100 ns trajectories) reveal stable interactions with SARS-CoV-2 Mpro at Domain 2 residues (Cys145, Glu166) and Domain 1 (His41) . For 6PGD inhibition, docking studies highlight hydrogen bonding with catalytic residues (e.g., Asn142, Ser144) .
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and validate experimental IC₅₀ discrepancies .

Q. How should researchers address contradictions in reported IC₅₀ values for this compound’s bioactivities?

Discrepancies (e.g., TNF-α vs. LDL oxidation IC₅₀) may arise from:

  • Assay conditions : Variations in macrophage activation protocols (LPS concentration, incubation time) .
  • Oxidative stress models : Differences in Cu²⁺/HOCl concentrations or LDL isolation methods .
  • Solution stability : Degradation in DMSO (>2 years at -20°C recommended) .
    Recommendation : Standardize protocols using reference inhibitors (e.g., SPD304 for TNF-α) and validate purity via HPLC pre-assay .

Q. What experimental designs are optimal for evaluating this compound’s dual role in anti-inflammatory and anticancer pathways?

  • Dose-response synergy : Combine TNF-α inhibition assays (ELISA) with apoptosis markers (e.g., caspase-3 activation) in co-culture models of inflammation-driven cancer .
  • Transcriptomic profiling : RNA-seq to identify downstream targets (e.g., NF-κB, MAPK pathways) in macrophage-cancer cell interactions .
  • In vivo validation : Use ApoE⁻/⁻ mice for atherosclerosis models or xenografts for antitumor efficacy, ensuring pharmacokinetic analysis (e.g., plasma half-life via LC-MS/MS) .

Q. How can researchers resolve challenges in reproducing this compound’s bioactivity data from literature?

Common pitfalls include:

  • Compound sourcing : Variations in plant extraction locales or seasonal phytochemical profiles .
  • Purity thresholds : Ensure ≥95% purity via NMR/HRMS and disclose batch-specific activity in supplementary data .
  • Assay controls : Include reference standards (e.g., dexamethasone for anti-inflammatory assays) and validate cell line authenticity via STR profiling .

Q. Methodological Guidance

Q. What computational tools are recommended for predicting this compound’s off-target interactions?

  • PharmMapper or SwissTargetPrediction : For reverse target identification using 3D pharmacophore models .
  • STRING-DB : To map protein-protein interaction networks linking TNF-α and 6PGD pathways .
  • ADMET prediction : Use admetSAR to assess blood-brain barrier permeability or hepatotoxicity risks .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Scaffold modification : Synthesize analogs with methyl/methoxy substitutions at C-7 or C-8 to probe steric and electronic effects on 6PGD binding .
  • In silico screening : Virtual libraries (e.g., ZINC15) filtered by Lipinski’s rules and synthetic feasibility .
  • Bioisosteric replacement : Replace the coumarin ring with quinoline to enhance solubility while retaining hydrogen-bonding capacity .

Q. What strategies are critical for integrating this compound into multidisciplinary studies (e.g., metabolomics or systems biology)?

  • Metabolomic profiling : LC-MS-based untargeted metabolomics to identify endogenous metabolites altered by this compound in macrophages .
  • Network pharmacology : Cytoscape-based integration of transcriptomic, proteomic, and phenotypic data to map multi-target mechanisms .
  • Data sharing : Deposit raw spectra (NMR, HRMS) in public repositories (e.g., GNPS) and adhere to FAIR principles for reproducibility .

属性

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGWPJNUZMLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76948-72-6
Record name Cleomiscosin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076948726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Cleomiscosin A
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Cleomiscosin A
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Cleomiscosin A
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Cleomiscosin A
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Cleomiscosin A
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Cleomiscosin A

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